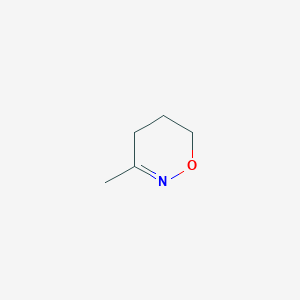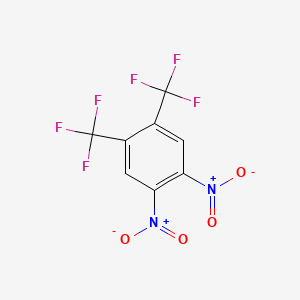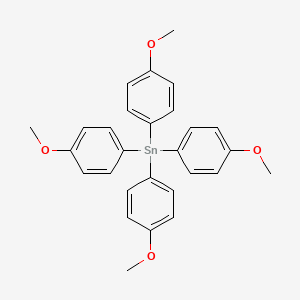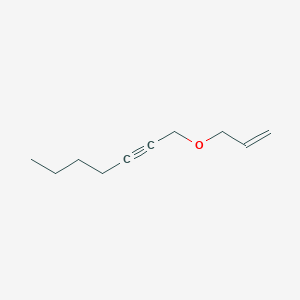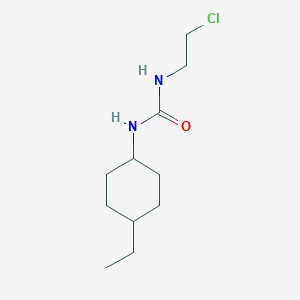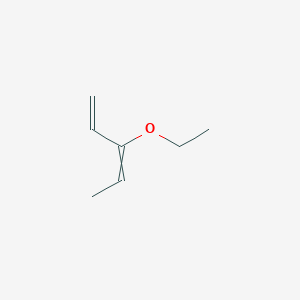
3-Ethoxypenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxypenta-1,3-diene is a conjugated diene, which means it contains two double bonds separated by a single bond. This structural feature imparts unique chemical properties to the compound, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxypenta-1,3-diene can be achieved through several methods. One common approach involves the olefination of aldehydes. For instance, lithiated allylic phosphonates can undergo efficient olefination reactions with aldehydes to produce terminal 1,3-dienes with high selectivity for the E-isomer . Another method involves the use of Lewis acid-promoted addition of 1,3-bis(silyl)propenes to aldehydes, yielding (E)-1,3-dienes with excellent stereoselectivity and good yields .
Industrial Production Methods
Industrial production of 1,3-dienes, including this compound, often relies on large-scale olefination reactions. These processes are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to achieve high yields and purity.
化学反应分析
Types of Reactions
3-Ethoxypenta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions, where electrophiles add to the conjugated diene system.
Radical Addition: Radical addition reactions are also common, where radicals add to the double bonds of the diene.
Cycloaddition: The Diels-Alder reaction is a notable example, where this compound can react with dienophiles to form cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen halides, halogens, and various dienophiles. Reaction conditions often involve specific temperatures and solvents to control the reaction pathways and product distributions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition with hydrogen halides can yield both 1,2- and 1,4-addition products, while cycloaddition reactions can produce cyclic compounds.
科学研究应用
作用机制
The mechanism of action of 3-Ethoxypenta-1,3-diene in chemical reactions involves the interaction of its conjugated diene system with various reagents. The molecular targets and pathways depend on the specific reaction. For example, in electrophilic addition reactions, the compound forms carbocation intermediates that can undergo further transformations . In cycloaddition reactions, the diene system interacts with dienophiles to form cyclic products through a concerted mechanism .
相似化合物的比较
Similar Compounds
Similar compounds to 3-Ethoxypenta-1,3-diene include other conjugated dienes such as:
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene (2-Methyl-1,3-butadiene): Another conjugated diene used in the production of synthetic rubber.
Chloroprene (2-Chloro-1,3-butadiene): Used in the production of neoprene rubber.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the ethoxy group, which can influence its reactivity and the types of reactions it undergoes. This functional group can also impart different physical and chemical properties, making it useful in specific applications where other dienes may not be suitable.
属性
CAS 编号 |
32377-23-4 |
|---|---|
分子式 |
C7H12O |
分子量 |
112.17 g/mol |
IUPAC 名称 |
3-ethoxypenta-1,3-diene |
InChI |
InChI=1S/C7H12O/c1-4-7(5-2)8-6-3/h4-5H,1,6H2,2-3H3 |
InChI 键 |
ZGNCPWAGDPPZSU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=CC)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



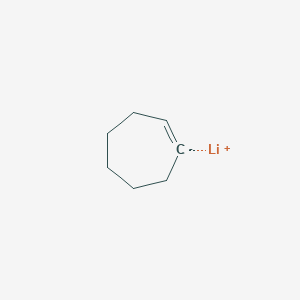
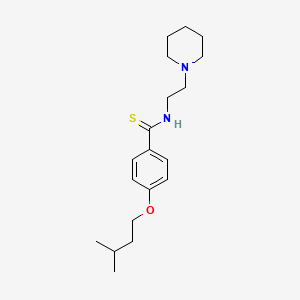
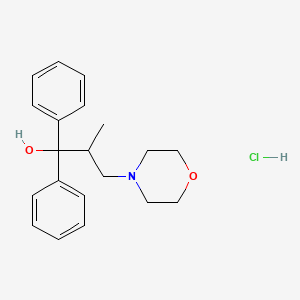
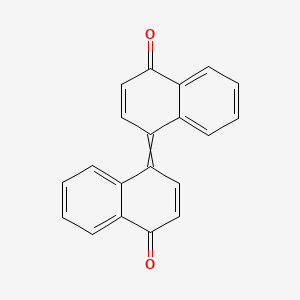
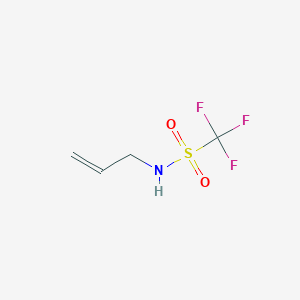
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)


